
N-(4-clorofenil)pivalamida
Descripción general
Descripción
“N-(4-chlorophenyl)pivalamide” is a chemical compound with the molecular formula C11H14ClNO . It has a molecular weight of 211.69 g/mol . The IUPAC name for this compound is N-(4-chlorophenyl)-2,2-dimethylpropanamide .
Synthesis Analysis
The synthesis of N-(4-chlorophenyl)pivalamide involves the reaction of 4-chloroaniline with pivaloylchloride . The reaction mixture is cooled to 15°C and pivaloylchloride is added slowly, maintaining the temperature below 40°C .
Molecular Structure Analysis
The molecular structure of N-(4-chlorophenyl)pivalamide consists of 14 heavy atoms, 6 of which are aromatic . The compound has 3 rotatable bonds, 1 hydrogen bond acceptor, and 1 hydrogen bond donor .
Chemical Reactions Analysis
The lithiation-fluoroacetylation of N-(4-chlorophenyl)pivalamide is a key step in the synthesis of a potent inhibitor of the HIV type 1 reverse transcriptase .
Physical And Chemical Properties Analysis
N-(4-chlorophenyl)pivalamide has a high gastrointestinal absorption and is BBB permeant . It is not a P-gp substrate but is an inhibitor of CYP1A2 and CYP2D6 . The compound has a Log Po/w (iLOGP) of 2.49 . It is soluble in water, with a solubility of 0.253 mg/ml or 0.0012 mol/l .
Aplicaciones Científicas De Investigación
Química Medicinal
N-(4-clorofenil)pivalamida: tiene propiedades que la convierten en una candidata para la investigación en química medicinal. Es un inhibidor de CYP1A2 y CYP2D6, lo que sugiere posibles aplicaciones en la modificación del metabolismo de otros fármacos . Su alta absorción gastrointestinal y permeabilidad de la barrera hematoencefálica indican su potencial para terapias relacionadas con el sistema nervioso central .
Farmacocinética
Las propiedades fisicoquímicas del compuesto, como un valor de Log Po/w de 2.8 y un Puntuación de Biodisponibilidad de 0.55, son significativas para los estudios farmacocinéticos . Estos estudios podrían explorar su distribución, metabolismo y excreción para comprender cómo se comporta en el cuerpo.
Descubrimiento de Fármacos
Con una Puntuación de Biodisponibilidad de 0.55, This compound es un compuesto principal prometedor en el descubrimiento de fármacos . Su solubilidad moderada y lipofilia lo convierten en un candidato adecuado para una mayor optimización en el proceso de desarrollo de fármacos.
Química Sintética
El compuesto se puede sintetizar a partir de p-cloroanilina, que implica una reacción con cloruro de pivaloílo en tolueno . Esta ruta de síntesis es valiosa para la investigación en química sintética, particularmente en el desarrollo de nuevas metodologías sintéticas o la mejora de las existentes.
Seguridad Química y Regulación
This compound: se asocia con ciertas consideraciones de seguridad. Se ha clasificado con la palabra de señal "Advertencia" y las frases de riesgo H302-H412, lo que indica que es nocivo en caso de ingestión y peligroso para el medio ambiente acuático . La investigación en esta área podría centrarse en el desarrollo de análogos más seguros o protocolos de manejo.
Química Analítica
Como un compuesto con propiedades fisicoquímicas definidas, This compound puede servir como un estándar en química analítica. Podría usarse para calibrar instrumentos o validar métodos analíticos, como HPLC o GC, que miden la concentración de compuestos similares .
Ciencia de Materiales
Las propiedades estructurales de This compound, como su refractividad molar y el área superficial polar topológica (TPSA), podrían ser de interés en la investigación de la ciencia de materiales. Estas propiedades podrían influir en las interacciones del compuesto con otros materiales, lo cual es crucial en el diseño de nuevos materiales compuestos o recubrimientos .
Safety and Hazards
The safety data sheet for N-(4-chlorophenyl)pivalamide indicates that it is harmful if swallowed and is harmful to aquatic life . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-11(2,3)10(14)13-9-6-4-8(12)5-7-9/h4-7H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZISMXMXCLUHGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80216041 | |
| Record name | Propanamide, N-(4-chlorophenyl)-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80216041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65854-91-3 | |
| Record name | Propanamide, N-(4-chlorophenyl)-2,2-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065854913 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanamide, N-(4-chlorophenyl)-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80216041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What insights do the studies provide regarding the reaction mechanisms and kinetics of N-(4-chlorophenyl)pivalamide lithiation?
A1: The research focuses on understanding the lithiation process of N-(4-chlorophenyl)pivalamide and similar substituted acetanilides. [, ] The studies utilize a combination of in situ monitoring techniques, including calorimetry, ATR-IR, UV/vis spectroscopy, and endoscopy. These methods allow researchers to observe the reaction progression in real-time, revealing key information about reaction kinetics, intermediate formation, and endpoint determination. For instance, by analyzing the heat flow during the reaction, calorimetry provides insights into the exothermic or endothermic nature of each reaction step, helping determine reaction rates and potential hazards. [] Additionally, spectroscopic techniques enable the identification of specific functional groups and their changes throughout the reaction, providing crucial details about the reaction mechanism and product formation. [, ]
Q2: How does the research leverage analytical techniques to optimize the synthesis of a target molecule using N-(4-chlorophenyl)pivalamide as a precursor?
A2: The research focuses on optimizing the lithiation-fluoroacetylation of N-(4-chlorophenyl)pivalamide, a key step in synthesizing an HIV type 1 reverse transcriptase inhibitor. [] The researchers employ a multi-faceted approach combining in situ and offline analytical techniques to gain comprehensive insights into the reaction process and identify optimal conditions. In situ methods, including calorimetry, ATR-IR, UV/vis spectroscopy, and endoscopy, provide real-time data on reaction progression, allowing for immediate adjustments to reaction parameters. [] This approach facilitates a deeper understanding of the dynamic behavior of each reaction step, leading to the identification of optimal reaction times, temperatures, and reagent concentrations for maximizing yield and minimizing impurities. Offline techniques, such as GC/FID and GC/MS, are employed to analyze the final product composition, ensuring its purity and confirming the reaction's success. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

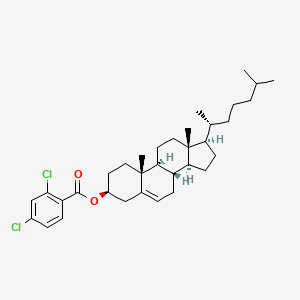
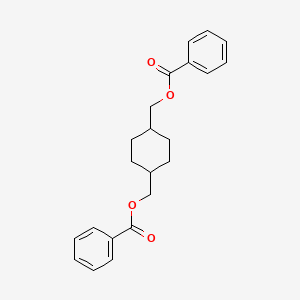


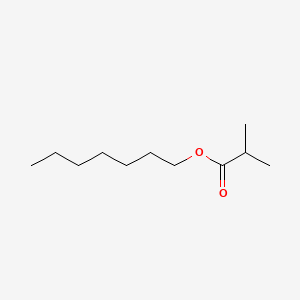
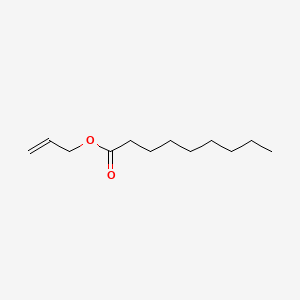
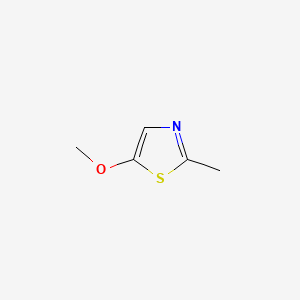


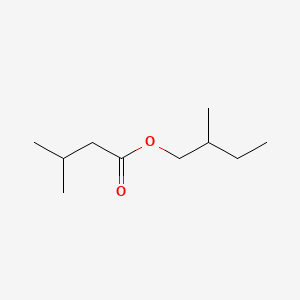

![8-Oxabicyclo[5.1.0]octane](/img/structure/B1581881.png)

